Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is a chemical compound with the molecular formula C₁₀H₁₄NO₇P It is characterized by the presence of a nitrofuran moiety, which is known for its biological activity, and a phosphate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate ester group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Wirkmechanismus
The mechanism of action of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate involves the interaction of the nitrofuran moiety with biological molecules. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is similar to other nitrofuran compounds, which are known to inhibit bacterial enzymes and disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Another nitrofuran compound used as a topical antibacterial agent.
Uniqueness
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is unique due to the presence of both a nitrofuran moiety and a phosphate ester group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other nitrofuran compounds .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
Eigenschaften
CAS-Nummer |
65819-94-5 |
---|---|
Molekularformel |
C10H14NO7P |
Molekulargewicht |
291.19 g/mol |
IUPAC-Name |
diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate |
InChI |
InChI=1S/C10H14NO7P/c1-4-15-19(14,16-5-2)18-8(3)9-6-7-10(17-9)11(12)13/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
NKEYGJOMTGLLTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC(=C)C1=CC=C(O1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.